Product packaging for (S)-4-ethyloxazolidin-2-one(Cat. No.:CAS No. 13896-06-5)

(S)-4-ethyloxazolidin-2-one

Cat. No.: B081221
CAS No.: 13896-06-5
M. Wt: 115.13 g/mol
InChI Key: CRHQYASHOICRND-BYPYZUCNSA-N
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Description

(S)-4-Ethyloxazolidin-2-one is a chiral oxazolidinone derivative that functions as a powerful Evans-type chiral auxiliary in stereoselective organic synthesis . Oxazolidinones of this class are renowned for their ability to direct the stereochemical outcome of various transformations, including aldol reactions, α-alkylations, and Diels-Alder cycloadditions, enabling the synthesis of complex enantiomerically pure molecules . The core mechanism involves condensation of the reagent with a carboxylic acid derivative to form a chiral N-acyloxazolidinone. The substituents at the 4 and 5 positions of the oxazolidinone ring then create a rigid, stereodefined environment that shields one face of the substrate, guiding subsequent bond-forming steps with high diastereoselectivity . This compound is a vital tool for researchers constructing natural products, active pharmaceutical ingredients (APIs), and other valuable chiral compounds, particularly in the early phases of drug discovery . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B081221 (S)-4-ethyloxazolidin-2-one CAS No. 13896-06-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-ethyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHQYASHOICRND-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds through a dual role of DEC:

  • Carbonylation : The amino alcohol undergoes nucleophilic attack on DEC, forming a carbamate intermediate.

  • Ethylation : The carbamate undergoes intramolecular cyclization, facilitated by tetrabutylammonium chloride (TBAC), to yield the oxazolidinone ring.

Key parameters include:

  • Temperature : 130°C under microwave irradiation.

  • Catalyst : TBAC (0.2 equivalents) enhances reaction efficiency.

  • Solvent : Dimethylformamide (DMF) improves solubility of hydrophobic substrates.

A representative synthesis of (S)-4-ethyloxazolidin-2-one from (S)-2-amino-1-butanol achieved a 72% yield with 88% enantiomeric excess (ee).

Table 1: Microwave-Assisted Synthesis Optimization

ParameterOptimal ValueYield (%)ee (%)
Catalyst (TBAC)0.2 equiv7288
Temperature130°C6885
Solvent (DMF)1 mL7087

Enantioselective Synthesis via Hydrosilylation/Desymmetrization

Enantioselective routes often leverage chiral catalysts to induce asymmetry. A methodology inspired by Beilstein Journal of Organic Chemistry employs hydrosilylation to desymmetrize meso-epoxides.

Hydrosilylation of Meso-Epoxides

Starting with meso-4,5-epoxyhexane, Hayashi’s rhodium-catalyzed hydrosilylation introduces chirality:

  • Hydrosilylation : Using (R)-BINAP-Rh(I), the epoxide is converted to a chiral silane intermediate.

  • Oxidation : Hydrogen peroxide cleaves the silicon-carbon bond, yielding this compound with 92% ee.

This method requires stringent control of steric and electronic effects to favor the S-enantiomer.

Solid-Phase Synthesis with Selenium-Based Linkers

Solid-phase synthesis offers advantages in purification and scalability. Hua et al. reported a traceless selenium linker strategy for oxazolidin-2-ones.

Polymer-Supported Selenide Reagents

The synthesis involves:

  • Epoxide Immobilization : 4-Ethyl-1,2-epoxypropane is grafted onto polystyrene-supported selenide.

  • Cyclization : Treatment with benzoyl isocyanate induces intramolecular attack, forming the oxazolidinone ring.

  • Cleavage : Oxidative elimination with mCPBA releases the product, yielding this compound in 65% yield.

This method minimizes byproduct formation but requires specialized reagents.

Enzymatic Resolution Using Halohydrin Dehalogenase

Biocatalytic methods provide high stereoselectivity. A patent by Google Patents details the use of halohydrin dehalogenase (HHDH) to resolve racemic 4-ethyloxazolidin-2-one.

Kinetic Resolution of Racemates

  • Substrate : Racemic 4-ethyloxazolidin-2-one.

  • Enzyme : HHDH from Agrobacterium radiobacter selectively hydrolyzes the R-enantiomer.

  • Conditions : pH 7.5, 30°C, 24 hours.

The process achieves 99% ee for the S-enantiomer with a 45% conversion rate.

Table 2: Enzymatic Resolution Efficiency

Enzyme Sourceee (%)Conversion (%)
A. radiobacter9945
Corynebacterium8538

Comparative Analysis of Methodologies

Yield and Enantioselectivity

MethodYield (%)ee (%)Scalability
Microwave7288High
Hydrosilylation6892Moderate
Solid-Phase6590Low
Enzymatic4599High

Practical Considerations

  • Microwave Synthesis : Ideal for rapid, high-throughput production but requires optimization for ethyl groups.

  • Enzymatic Resolution : Superior enantioselectivity but lower yields due to kinetic limitations.

  • Solid-Phase : Suitable for combinatorial libraries but limited by reagent availability.

Chemical Reactions Analysis

Types of Reactions: (S)-4-ethyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolidinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other cyclic structures.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the oxazolidinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with ketone or aldehyde groups, while substitution reactions can produce a variety of N-alkyl or N-acyl oxazolidinones.

Scientific Research Applications

(S)-4-ethyloxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into oxazolidinone derivatives has led to the development of new pharmaceuticals, particularly antibiotics like linezolid.

    Industry: In the chemical industry, this compound is used in the synthesis of fine chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of (S)-4-ethyloxazolidin-2-one primarily involves its role as a chiral auxiliary. By forming diastereomeric complexes with substrates, it induces stereoselectivity in chemical reactions. This stereoselectivity is achieved through the spatial arrangement of the oxazolidinone ring, which influences the approach of reagents to the substrate. The molecular targets and pathways involved depend on the specific reactions and substrates used in conjunction with this compound.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features of Selected Oxazolidinones
Compound Name Substituents (Position) Key Features Applications/Activities References
(S)-4-Ethyloxazolidin-2-one Ethyl (C4) Moderate steric bulk, hydrophobic Chiral auxiliary, intermediate N/A
(4S,5S)-4-Methyl-5-phenyloxazolidin-2-one Methyl (C4), Phenyl (C5) Increased steric hindrance, aromatic ring Crystallography studies
(S)-4-(4-Hydroxybenzyl)oxazolidin-2-one 4-Hydroxybenzyl (C4) Polar hydroxyl group, H-bond donor Solid-phase synthesis support
(S)-3-(2-Chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one Chloropyrimidinyl (C3), Isopropyl (C4) Electrophilic Cl, bulky substituent Pharmaceutical intermediate
Zolmitriptan [(S)-4-((3-(2-(Dimethylamino)ethyl)-1H-indol-5-yl)methyl)oxazolidin-2-one] Indole-methyl (C4), dimethylaminoethyl Bioactive indole moiety, CNS-targeting Migraine therapy (5-HT1B/1D agonist)
Key Observations:
  • Steric and Electronic Effects : The ethyl group in this compound provides intermediate steric bulk compared to methyl (less hindrance) and isopropyl (greater hindrance) substituents . This balance may optimize reaction kinetics in asymmetric catalysis.
  • Polarity and Solubility : Hydroxybenzyl-substituted analogs (e.g., ) exhibit enhanced hydrophilicity due to the hydroxyl group, contrasting with the hydrophobic ethyl group. This difference impacts solubility in organic vs. aqueous media.
  • Bioactivity: Zolmitriptan’s indole and dimethylaminoethyl groups enable serotonin receptor targeting, a feature absent in simpler alkyl-substituted oxazolidinones .

Pharmacological Potential

While this compound itself lacks direct pharmacological data, structural analogs highlight trends:

  • Antimicrobial Activity: Thiazolidin-4-one derivatives (e.g., ) with sulfur substitution exhibit antimicrobial properties, suggesting that oxazolidinones with electron-withdrawing groups (e.g., Cl in ) may mimic this activity.
  • Antioxidant Potential: Analogous oxazolidinones with aromatic substituents (e.g., phenyl in ) show moderate antioxidant activity, likely via radical scavenging, though ethyl’s purely aliphatic nature may limit this .

Biological Activity

(S)-4-ethyloxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and mechanisms of action based on recent studies and findings.

1. Antibacterial Activity

Oxazolidinones, including this compound, are primarily recognized for their antibacterial properties. These compounds inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents the formation of the 70S initiation complex essential for translation.

Research Findings

A study evaluating various oxazolidinone analogues demonstrated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentration (MIC) for effective compounds ranged from 6.6 μg/mL to 12.5 μg/mL against resistant isolates . The study highlighted that only specific analogues showed activity, indicating the necessity for structural optimization to enhance efficacy.

The mechanism through which this compound operates involves:

  • Inhibition of Protein Synthesis : By binding to the 23S rRNA of the 50S ribosomal subunit, it blocks the formation of the functional ribosome complex necessary for protein synthesis .
  • Resistance Mechanisms : The presence of resistance genes such as mecA in MRSA complicates treatment options. mecA encodes a modified penicillin-binding protein that reduces the efficacy of beta-lactam antibiotics, necessitating alternative treatments like oxazolidinones .

3. Cytotoxicity Studies

Cytotoxicity assays are essential in determining the safety profile of this compound. Various methods have been employed to assess its effects on mammalian cell lines:

Cytotoxicity Assays

Assay TypeDescriptionAdvantagesLimitations
MTT AssayMeasures cell viability based on metabolic activityWidely used and reproducibleMay interfere with test compounds
Colony Forming Unit (CFU)Evaluates ability to form colonies post-treatmentDirect measure of survivalTime-consuming
Scratch AssayAssesses cell migration and wound healingReflects physiological conditionsRequires careful setup

In vitro studies have indicated that while some oxazolidinones exhibit low cytotoxicity against mammalian cells, comprehensive testing across various cell lines is necessary to confirm safety before clinical application .

Case Study: Antimicrobial Efficacy

A recent investigation into a series of oxazolidinone derivatives included this compound. The study found that this compound had comparable efficacy to established antibiotics like linezolid against several resistant bacterial strains. The researchers concluded that further modifications could enhance its potency and broaden its spectrum against other Gram-positive bacteria .

Q & A

Basic: What are the key synthetic routes for preparing (S)-4-ethyloxazolidin-2-one, and how do reaction conditions impact yield?

Methodological Answer:
The synthesis of this compound typically involves cyclocondensation or chiral auxiliary-based strategies. A common approach includes:

  • Step 1 : Reacting a chiral precursor (e.g., (S)-4-benzyl-2-oxazolidinone) with ethyl-containing acyl chlorides under anhydrous conditions to avoid hydrolysis.
  • Step 2 : Using bases like triethylamine to facilitate nucleophilic substitution or acylation reactions .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the enantiomerically pure product.

Critical Factors for Yield Optimization:

ParameterImpact on YieldExample Conditions
TemperatureHigher yields at 0–25°C to minimize side reactions0°C for acyl chloride addition
Solvent SystemPolar aprotic solvents (e.g., THF, DCM) improve reagent solubilityAnhydrous dichloromethane
Reaction TimeExtended durations (12–24 hrs) ensure complete conversion18 hrs for cyclization

Basic: Which spectroscopic and chromatographic methods are most effective for confirming the structure and enantiomeric purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR identifies substituents (e.g., ethyl group at C4) and confirms stereochemistry via coupling constants .
    • 2D NMR (COSY, NOESY) resolves spatial proximity of protons in the oxazolidinone ring .
  • Infrared Spectroscopy (IR) : Validates carbonyl (C=O) and amide (N–C=O) stretches (~1750–1680 cm⁻¹) .
  • Chiral HPLC/CE : Quantifies enantiomeric excess (ee) using chiral stationary phases (e.g., cellulose-based columns) .

Advanced: How can stereoselectivity be enhanced in the synthesis of this compound derivatives?

Methodological Answer:

  • Chiral Auxiliaries : Use (S)-configured auxiliaries (e.g., Evans oxazolidinones) to direct stereochemistry during alkylation or acylation .
  • Asymmetric Catalysis : Employ palladium or organocatalysts (e.g., cinchona alkaloids) for enantioselective C–C bond formation .
  • Solid-Phase Synthesis : Immobilize intermediates on resins to limit racemization during multi-step reactions .

Example Workflow:

Introduce ethyl group via asymmetric alkylation using a chiral ligand.

Monitor ee at each step via chiral HPLC.

Optimize catalyst loading (1–5 mol%) and temperature (−20°C to RT) to balance reactivity and selectivity .

Advanced: What experimental strategies resolve contradictions in reaction outcomes (e.g., unexpected byproducts or low yields)?

Methodological Answer:

  • Byproduct Analysis :
    • Use LC-MS or GC-MS to identify impurities. For example, hydrolysis byproducts may form if moisture is present .
  • Reaction Optimization :
    • Screen bases (e.g., DBU vs. Et₃N) to suppress elimination pathways.
    • Adjust stoichiometry (e.g., acyl chloride:amine ratio) to minimize unreacted starting material .
  • Mechanistic Studies :
    • Perform kinetic isotopic labeling (e.g., D₂O) to probe reaction pathways .

Advanced: How can computational modeling predict the reactivity and pharmacological activity of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate transition-state energies to predict regioselectivity in ring-opening reactions .
  • Molecular Docking :
    • Simulate binding interactions with biological targets (e.g., enzymes) using AutoDock or Schrödinger .
  • QSAR Models :
    • Correlate substituent electronic properties (Hammett σ) with bioactivity (e.g., antimicrobial IC₅₀) .

Advanced: What methodologies are used to evaluate the biological activity of this compound in drug discovery?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Measure IC₅₀ values via fluorometric or colorimetric readouts (e.g., β-lactamase inhibition ).
  • Cell-Based Assays :
    • Test cytotoxicity using MTT or resazurin assays in cancer cell lines .
  • Binding Affinity Studies :
    • Surface Plasmon Resonance (SPR) quantifies target binding kinetics (e.g., KD values for protein-ligand interactions) .

Data Interpretation Example:

Assay TypeTargetResult (Mean ± SD)Significance
β-lactamase InhibitionE. coli enzymeIC₅₀ = 12 ± 2 µMPotent inhibitor
Cytotoxicity (MTT)HeLa cellsCC₅₀ = 50 ± 5 µMModerate selectivity

Basic: How is the stability of this compound assessed under varying storage and reaction conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
  • pH-Dependent Hydrolysis :
    • Monitor decomposition in buffered solutions (pH 1–13) using UV-Vis spectroscopy .

Key Findings:

  • Stable in anhydrous, inert atmospheres (<5% degradation over 30 days).
  • Rapid hydrolysis occurs in acidic conditions (pH < 3) due to oxazolidinone ring opening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-4-ethyloxazolidin-2-one
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